Epoxycholesterol

説明

特性

IUPAC Name |

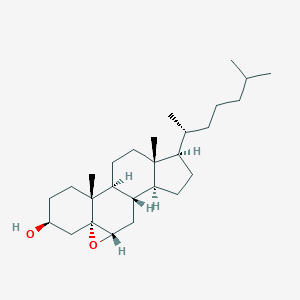

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYIJAGAEJZDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-59-6 |

Source

|

| Record name | NSC148940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Dual Nature of 5,6-Epoxycholesterol: A Technical Guide to its Cellular Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxycholesterol (B1239861) (5,6-EC) is an oxidized derivative of cholesterol, or oxysterol, generated through both enzymatic action and non-enzymatic auto-oxidation. Initially considered a mere cholesterol metabolite, a growing body of evidence has unveiled its multifaceted and often contradictory roles within the cell. 5,6-EC exists as two diastereoisomers, 5α,6α-epoxycholesterol and 5β,6β-epoxycholesterol, each with distinct metabolic fates and biological activities. This technical guide provides an in-depth exploration of the cellular functions of 5,6-EC, its implications in disease, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Core Functions and Cellular Impact of 5,6-Epoxycholesterol

5,6-Epoxycholesterol isomers are potent signaling molecules that influence a variety of cellular processes, from cholesterol homeostasis and cell proliferation to apoptosis and inflammation. Their effects are highly context-dependent, varying with the cell type, the specific isomer, and the cellular metabolic state.

Modulation of Liver X Receptor (LXR) Signaling

5,6α-EC has been identified as a novel and potent endogenous modulator of Liver X Receptors (LXRα and LXRβ), which are critical nuclear receptors regulating cholesterol metabolism, lipid homeostasis, and inflammatory responses.[1][2][3] Unlike other LXR agonists, 5,6α-EC exhibits cell- and gene-specific agonist, antagonist, and even inverse agonist activities.[1] This complex modulatory role suggests that 5,6α-EC can fine-tune LXR-mediated gene expression, potentially influencing the development of metabolic disorders like atherosclerosis.[1][2]

A Double-Edged Sword in Cancer Biology

The metabolic fate of 5,6-EC is a critical determinant of its role in cancer.[4] In normal breast tissue, 5,6-ECs can be metabolized into dendrogenin A (DDA), a tumor suppressor.[4] Conversely, in breast cancer cells, the metabolic pathway is altered to produce oncosterone, a tumor promoter.[4] This metabolic switch presents novel pharmacological targets for cancer therapy.

Furthermore, 5,6-EC isomers have demonstrated direct anti-tumor activity in certain cancer types. In multiple myeloma cells, both 5,6α-EC and 5,6β-EC induce a form of cell death known as oxiapoptophagy, which involves a combination of oxidative stress, caspase-3-mediated apoptosis, and autophagy.[5][6]

Induction of Apoptosis and Oxidative Stress

A consistent theme in the cellular effects of 5,6-EC is the induction of apoptosis and the generation of reactive oxygen species (ROS).[5][6][7] In multiple myeloma cell lines, treatment with 5,6-EC isomers leads to a dose-dependent increase in apoptosis, activation of caspases 3 and 7, and a surge in intracellular ROS.[5][6] This pro-apoptotic activity is also observed in other cancer cell lines and is often linked to mitochondrial dysfunction.[5][6]

Role in Inflammation and Atherosclerosis

5,6-EC is found in atherosclerotic plaques and is considered a pro-inflammatory molecule.[2][8] It can induce the secretion of pro-inflammatory cytokines and contribute to the alteration of the intestinal barrier.[2][8] In vascular smooth muscle cells, 5,6α-EC promotes migration and proliferation, key events in the development of atherosclerotic lesions, through the activation of the EGFR/PI3K/Akt signaling pathway.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the cellular effects of 5,6-epoxycholesterol.

| Parameter | Cell Line | 5,6-EC Isomer | Value | Assay | Reference |

| IC₅₀ (48h) | JJN3 (Multiple Myeloma) | 5,6α-EC | 11 µg/mL | MTT Assay | [5] |

| 5,6β-EC | 14 µg/mL | ||||

| U266 (Multiple Myeloma) | 5,6α-EC | 31 µg/mL | |||

| 5,6β-EC | 21 µg/mL | ||||

| EC₅₀ | LXRα | 5,6α-EC | 76 nM | Radiolabeled Ligand Displacement | [1][2] |

| LXRα and LXRβ | 5,6α-EC | ~2 µM | LXR-Cofactor Peptide Interaction | [1][2] |

Table 1: Cytotoxicity and LXR Activity of 5,6-Epoxycholesterol Isomers.

| Cell Line | Treatment | Concentration | Duration | Effect | Assay | Reference |

| JJN3 & U266 | 5,6α-EC or 5,6β-EC | 20-80 µg/mL | 24-72h | Increased apoptosis | Annexin V/PI Staining | [5][6] |

| JJN3 & U266 | 5,6α-EC or 5,6β-EC | 20-80 µg/mL | 24-72h | Increased caspase 3/7 activity | Caspase 3/7 Activity Assay | [5][6] |

| JJN3 & U266 | 5,6α-EC or 5,6β-EC | 20-80 µg/mL | 24h | Increased ROS production | DHE Staining | [5] |

| Smooth Muscle Cells | 7-keto & α-epoxide | Not specified | Not specified | Promoted migration | Chemotactic Assay | [9] |

| Smooth Muscle Cells | 7-keto & α-epoxide | Not specified | Not specified | Induced proliferation | MTT & BrdU Assay | [9] |

Table 2: Cellular Effects of 5,6-Epoxycholesterol at Various Concentrations.

Signaling and Metabolic Pathways

The cellular effects of 5,6-epoxycholesterol are mediated through its interaction with and modulation of key signaling and metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the cellular functions of 5,6-epoxycholesterol.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., JJN3, U266 multiple myeloma cells)

-

96-well culture plates

-

Complete culture medium

-

5,6-epoxycholesterol isomers (dissolved in a suitable solvent like ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL per well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of 5,6-EC isomers (e.g., 5-80 µg/mL) for the desired time periods (e.g., 24, 48, 72 hours).[10] Include vehicle-treated and untreated controls.

-

Following treatment, add 10 µL of MTT solution to each well.[11]

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan (B1609692) crystals.[11]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Incubate the plate overnight in the incubator.[3]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

Cell Proliferation Assessment: BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells of interest

-

Culture plates

-

5,6-epoxycholesterol isomers

-

BrdU labeling solution (10 µM)

-

Fixing/denaturing solution (e.g., 2N HCl)

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Plate cells and treat with 5,6-EC as in the MTT assay.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[4]

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[5]

-

Wash the cells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[5]

-

Wash and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[5]

-

Wash and add TMB substrate. Incubate for 30 minutes at room temperature.[5]

-

Add stop solution and measure the absorbance at 450 nm.[5]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

5,6-epoxycholesterol isomers

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with 5,6-EC as desired.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

-

Incubate for 15 minutes at room temperature in the dark.[12]

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[13]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The overproduction of intracellular ROS can be measured using fluorescent probes like dihydroethidium (B1670597) (DHE).

Materials:

-

Cells of interest

-

5,6-epoxycholesterol isomers

-

Dihydroethidium (DHE) solution (2 µM)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed and treat cells with 5,6-EC.

-

Incubate the cells with 2 µM DHE for 15 minutes at 37°C.[1]

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescence of oxidized DHE.[1]

Conclusion and Future Directions

5,6-Epoxycholesterol is a biologically active oxysterol with a complex and context-dependent range of cellular functions. Its ability to modulate LXR signaling, its dual role in cancer progression, and its capacity to induce apoptosis and inflammation highlight its significance in both normal physiology and disease. The detailed experimental protocols provided in this guide offer a toolkit for researchers to further investigate the intricate biology of 5,6-EC.

For drug development professionals, the pathways modulated by 5,6-EC present a landscape of potential therapeutic targets. The differential metabolism of 5,6-EC in normal versus cancerous tissue is particularly promising for the development of novel anti-cancer strategies. Furthermore, the development of specific modulators of the 5,6-EC-LXR interaction could offer new avenues for treating metabolic and inflammatory diseases. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of 5,6-EC isomers and on translating this knowledge into innovative therapeutic interventions.

References

- 1. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. mbl.edu [mbl.edu]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. promega.com [promega.com]

- 7. assaygenie.com [assaygenie.com]

- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. researchhub.com [researchhub.com]

- 10. mdpi.com [mdpi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Biological Activities of Epoxycholesterol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential component of mammalian cell membranes, can undergo oxidation to form a variety of oxysterols, which are implicated in numerous physiological and pathological processes. Among these are the 5,6-epoxycholesterol (B1239861) (EC) isomers, 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC). These isomers, generated through enzymatic action or reactive oxygen species, exhibit distinct and sometimes opposing biological activities, positioning them as critical modulators of cellular signaling and metabolism.[1][2] This technical guide provides an in-depth analysis of the biological activities of epoxycholesterol isomers, focusing on their roles in cancer biology and as ligands for nuclear receptors. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate further research and drug development efforts in this area.

I. Quantitative Analysis of Biological Activities

The biological effects of this compound isomers are often concentration-dependent and isomer-specific. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency and efficacy in different biological assays.

Table 1: Receptor Binding and Activity of 5,6α-Epoxycholesterol

| Parameter | Receptor | Value | Cell/Assay System | Reference |

| EC50 (Binding) | LXRα | 76 nM | Radiolabeled ligand displacement assay | [3][4][5] |

| EC50 (Cofactor Recruitment) | LXRα and LXRβ | ~2 µM | Multiplexed LXR-cofactor peptide interaction assay | [3][4][5] |

Table 2: Cytotoxic and Pro-Apoptotic Activities of 5,6-Epoxycholesterol Isomers in Multiple Myeloma Cells

| Isomer | Cell Line | Activity | Observation | Reference |

| 5,6α-EC & 5,6β-EC | JJN3, U266 | Anti-tumor activity | Exhibit significant anti-tumor effects in vitro.[6][7] | [6][7] |

| 5,6α-EC & 5,6β-EC | JJN3, U266 | Induction of Oxiapoptophagy | Concomitant induction of oxidative stress, caspase-3-mediated apoptosis, and autophagy.[7] | [7] |

| 5,6α-EC & 5,6β-EC | JJN3, U266 | Synergistic Cytotoxicity | Combination of both isomers shows a synergistic cytotoxic effect.[7] | [7] |

II. Key Signaling and Metabolic Pathways

The biological activities of 5,6-epoxycholesterol isomers are mediated through their interaction with specific signaling pathways and their metabolic conversion into other bioactive molecules.

A. Liver X Receptor (LXR) Modulation

5,6α-EC has been identified as a potent endogenous modulator of Liver X Receptors (LXRα and LXRβ), which are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[3][4][5][8] Its activity is complex, exhibiting cell and gene context-dependent antagonist, agonist, and inverse agonist properties.[3][4][5] This modulation of LXR signaling suggests a role for 5,6α-EC in the pathophysiology of lipid-related disorders such as atherosclerosis.[3][4]

B. Metabolic Fate of 5,6-Epoxycholesterols

The biological effects of 5,6-ECs are also determined by their metabolic conversion. A key enzyme in this pathway is cholesterol-5,6-epoxide hydrolase (ChEH), which hydrates both 5,6α-EC and 5,6β-EC to cholestane-3β,5α,6β-triol (CT).[1][9][10] The fate of CT diverges depending on the cellular context. In cancer cells, CT can be further oxidized to the oncometabolite oncosterone, which promotes tumor proliferation.[9][11] In contrast, in normal tissues, 5,6α-EC can be converted to the tumor suppressor dendrogenin A.[9][11] This metabolic switch highlights the critical role of the 5,6-EC pathway in cancer pathogenesis.

C. Induction of Oxiapoptophagy in Cancer Cells

In multiple myeloma cells, both 5,6α-EC and 5,6β-EC have been shown to induce a form of cell death termed "oxiapoptophagy," which involves the simultaneous activation of oxidative stress, apoptosis, and autophagy.[7] This pro-death activity underscores their potential as anti-cancer agents.

III. Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound isomers.

A. Synthesis of 5,6α-Epoxycholesterol

Principle: This protocol describes the chemical synthesis of 5,6α-epoxycholesterol from cholesterol using an oxidizing agent.

Materials:

-

Cholesterol

-

m-Chloroperbenzoic acid (m-CPBA)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

10% Sodium sulfite (B76179) (Na₂SO₃) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Dissolve cholesterol in methylene chloride.

-

Slowly add a solution of m-CPBA in methylene chloride to the cholesterol solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the excess peracid by adding 10% sodium sulfite solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure 5,6α-epoxycholesterol.[12]

B. Cell Viability and Apoptosis Assays

Principle: To assess the cytotoxic and pro-apoptotic effects of this compound isomers on cancer cells.

Materials:

-

Cancer cell lines (e.g., JJN3, U266)

-

Cell culture medium and supplements

-

5,6α-EC and 5,6β-EC stock solutions

-

MTT or WST-1 reagent for viability assay

-

Annexin V-FITC and Propidium Iodide (PI) for apoptosis assay

-

Flow cytometer

Procedure (Viability Assay):

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5,6α-EC or 5,6β-EC for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (Apoptosis Assay):

-

Treat cells with this compound isomers as described above.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

C. Liver X Receptor (LXR) Ligand Binding Assay

Principle: To determine the binding affinity of this compound isomers to LXRα using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Purified LXRα ligand-binding domain (LBD)

-

Radiolabeled LXR agonist (e.g., [³H]T0901317)

-

5,6α-EC

-

Scintillation vials and cocktail

-

Filter plates

Procedure:

-

Incubate a constant concentration of purified LXRα LBD with a constant concentration of the radiolabeled LXR agonist.

-

Add increasing concentrations of unlabeled 5,6α-EC to compete for binding.

-

After incubation, separate the bound from unbound radioligand using filter plates.

-

Measure the radioactivity of the bound ligand in each sample using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the competitor (5,6α-EC) and calculate the EC50 value.[3][4][5]

IV. Conclusion

The this compound isomers, 5,6α-EC and 5,6β-EC, are emerging as pivotal players in a range of biological processes, from cholesterol metabolism to cancer cell fate. Their distinct interactions with nuclear receptors like LXR and their differential metabolism underscore the complexity of oxysterol signaling. The pro-apoptotic and anti-proliferative effects of these isomers in cancer cells, particularly the induction of oxiapoptophagy, present exciting opportunities for the development of novel therapeutic strategies. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further unravel the intricate biology of this compound isomers and harness their therapeutic potential. Further investigation into the in vivo relevance of these pathways and the development of specific modulators of this compound metabolism will be crucial for translating these fundamental discoveries into clinical applications.

References

- 1. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]

- 3. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Identification of 5α,6α-Epoxycholesterol as a Novel Modulator of Liver X Receptor Activity | Semantic Scholar [semanticscholar.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crct-inserm.fr [crct-inserm.fr]

- 10. Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5,6-epoxycholesterol metabolic pathway in breast cancer: Emergence of new pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

The 24,25-Epoxycholesterol Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxycholesterol (B1244222) (24,25-EC) is a bioactive oxysterol that plays a crucial role in cholesterol homeostasis and cellular signaling. Unlike many other oxysterols, which are products of cholesterol oxidation, 24,25-EC is primarily synthesized de novo through a shunt of the canonical cholesterol biosynthesis pathway. Its production is intrinsically linked to the rate of cholesterol synthesis, positioning it as a key sensor and regulator of this metabolic process.[1] This technical guide provides an in-depth exploration of the 24,25-epoxycholesterol biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for its investigation.

Core Biosynthetic Pathways

There are two primary enzymatic routes for the biosynthesis of 24,25-epoxycholesterol: the shunt pathway, which diverges from the main cholesterol synthesis pathway, and a secondary pathway mediated by the enzyme CYP46A1.

The Shunt Pathway

The major route for 24,25-EC synthesis is a shunt of the post-squalene portion of the cholesterol biosynthetic pathway. This pathway utilizes the same enzymatic machinery as the Bloch pathway of cholesterol synthesis but acts on a modified substrate.

-

Formation of 2,3;22,23-Diepoxysqualene (DOS): The first committed step of the shunt involves the enzyme squalene (B77637) epoxidase (SQLE). In the canonical cholesterol pathway, SQLE catalyzes the mono-epoxidation of squalene to 2,3-oxidosqualene (B107256). However, SQLE can also further epoxidize 2,3-oxidosqualene to form 2,3;22,23-diepoxysqualene (DOS).[2][3] This second epoxidation reaction is the entry point into the 24,25-EC shunt. The conversion of 2,3-oxidosqualene to DOS by partially purified squalene epoxidase occurs with approximately half the efficiency of the epoxidation of squalene.[4][5]

-

Cyclization to 24,25-Epoxylanosterol: The diepoxide, 2,3;22,23-diepoxysqualene, is then cyclized by lanosterol (B1674476) synthase (LSS) to form 24,25-epoxylanosterol.[6][7] Kinetic studies have revealed that lanosterol synthase has a higher affinity for DOS compared to its canonical substrate, 2,3-oxidosqualene.[8][9] This preferential cyclization of DOS is a key factor in directing flux towards the 24,25-EC shunt, particularly when LSS activity is partially inhibited.[8][10]

-

Conversion to 24,25-Epoxycholesterol: Following its formation, 24,25-epoxylanosterol is metabolized to 24,25-epoxycholesterol by the same series of enzymes that convert lanosterol to cholesterol in the Bloch pathway.[6] These enzymes include sterol 14α-demethylase (CYP51A1), Δ14-sterol reductase (TM7SF2), and others.

The CYP46A1-Mediated Pathway

A secondary, tissue-specific pathway for 24,25-EC synthesis exists, primarily in the brain. This pathway involves the action of cholesterol 24-hydroxylase (CYP46A1).

-

Action on Desmosterol (B1670304): CYP46A1, an enzyme known for its role in converting cholesterol to 24S-hydroxycholesterol, can also act on desmosterol, the immediate precursor to cholesterol in the Bloch pathway.[8][11] This enzymatic reaction directly produces 24,25-epoxycholesterol.[8][11] The kcat and KM values for this reaction have been determined to be 33 ± 1 pmol·nmol−1·min−1 and 9.4 ± 1.0 μM, respectively.[6][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the 24,25-epoxycholesterol biosynthetic pathway.

| Enzyme | Substrate | Product | kcat (pmol·nmol⁻¹·min⁻¹) | KM (µM) | kcat/KM (mM⁻¹·min⁻¹) | Reference(s) |

| CYP46A1 | Desmosterol | 24S,25-Epoxycholesterol | 33 ± 1 | 9.4 ± 1.0 | 3.5 | [6][12][13] |

| CYP46A1 | 7-Dehydrocholesterol (B119134) | 24-hydroxy-7-dehydrocholesterol | 24 ± 1 | 2.8 ± 0.02 | 8.5 | [6] |

| CYP46A1 | Cholesterol | 24S-Hydroxycholesterol | - | - | 8.4 | [14] |

| Enzyme | Substrate 1 | Substrate 2 | V/Km Ratio (Substrate 2 / Substrate 1) | Enzyme Preparation | Reference(s) |

| Lanosterol Synthase | 2,3-Oxidosqualene | 2,3;22,23-Diepoxysqualene | ~5 | Microsomal fraction with supernatant protein factors | [9][10] |

| Lanosterol Synthase | 2,3-Oxidosqualene | 2,3;22,23-Diepoxysqualene | ~2 | Purified enzyme | [9][10] |

| Metabolite | Tissue/Cell Type | Concentration | Reference(s) |

| 24,25-Epoxycholesterol | Adult Mouse & Rat Brain | 0.4–1.4 µg/g wet weight | [15] |

| 24,25-Epoxycholesterol | Developing Mouse Ventral Midbrain (E11.5) | Significantly higher than 24S-hydroxycholesterol | [8][11] |

| 24,25-Epoxycholesterol | Human Liver | ~2 µg/g | [16] |

| 24,25-Epoxylanosterol | Human Liver | ~0.4 µg/g (approximately one-fifth the amount of 24,25-EC) | [17] |

| Desmosterol | CYP46A1 knockout mouse brain | 0.06 µg/mg | [18] |

| Desmosterol | Wild-type mouse brain | 0.1 µg/mg | [18] |

Signaling Pathways and Regulatory Mechanisms

24,25-Epoxycholesterol is a potent signaling molecule that regulates cholesterol homeostasis through multiple mechanisms.

Liver X Receptor (LXR) Activation

24,25-EC is a potent endogenous agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that act as master regulators of cholesterol, fatty acid, and glucose metabolism.[4][11] Upon binding 24,25-EC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1] This leads to the transcriptional activation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, thereby promoting the removal of excess cholesterol from cells.[1][8]

Regulation of SREBP Processing

24,25-EC also plays a critical role in the feedback inhibition of cholesterol synthesis by suppressing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are master transcriptional regulators of genes involved in cholesterol and fatty acid synthesis. In sterol-depleted cells, the SREBP Cleavage-Activating Protein (SCAP) escorts SREBPs from the endoplasmic reticulum (ER) to the Golgi for proteolytic activation. When sterol levels are high, cholesterol binds to SCAP, inducing a conformational change that promotes the binding of SCAP to Insulin-Induced Gene (INSIG) proteins, which retains the SCAP/SREBP complex in the ER.[7][19] Oxysterols, including 24,25-EC, are more potent than cholesterol at promoting the SCAP-INSIG interaction, although they are thought to bind directly to INSIG rather than SCAP.[19][20][21] This prevents SREBP processing and subsequent transcription of lipogenic genes.[1][22]

Inhibition of DHCR24

24,25-EC can directly inhibit the activity of 3β-hydroxysterol Δ24-reductase (DHCR24), the enzyme that catalyzes the final step in the Bloch pathway of cholesterol synthesis—the conversion of desmosterol to cholesterol.[13][23] This inhibition leads to an accumulation of desmosterol.[13][23] Since 24,25-EC is structurally similar to desmosterol, it is thought to act as a competitive inhibitor of DHCR24.[23] This represents a rapid, post-transcriptional mechanism for fine-tuning cholesterol synthesis.[24]

Experimental Protocols

Quantification of 24,25-Epoxycholesterol by GC-MS

This protocol is adapted from methodologies for sterol analysis.

1. Lipid Extraction:

-

Homogenize tissue or lyse cells in a suitable solvent, such as a mixture of hexane (B92381) and isopropanol.

-

Add an internal standard, such as a deuterated version of 24,25-epoxycholesterol, for accurate quantification.

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Evaporate the organic solvent under a stream of nitrogen.

2. Saponification (Optional):

-

To measure total 24,25-EC (free and esterified), resuspend the lipid extract in an ethanolic potassium hydroxide (B78521) solution and heat to hydrolyze the sterol esters.

-

Re-extract the non-saponifiable lipids.

3. Derivatization:

-

To improve volatility and chromatographic properties for GC-MS analysis, derivatize the hydroxyl group of 24,25-EC. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

4. GC-MS Analysis:

-

Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature gradient to separate the different sterols.

-

Detect the eluted compounds using a mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Quantify 24,25-EC by comparing the peak area of its characteristic ions to that of the internal standard.

In Vitro Assay for Squalene Epoxidase Activity (DOS Formation)

This protocol is based on general squalene epoxidase assays, adapted for the detection of 2,3;22,23-diepoxysqualene.

1. Enzyme Preparation:

-

Isolate microsomes from a relevant cell or tissue source (e.g., liver) by differential centrifugation. Microsomes contain the membrane-bound squalene epoxidase.

-

Determine the protein concentration of the microsomal preparation.

2. Reaction Mixture:

-

In a reaction tube, combine the microsomal preparation with a buffer (e.g., Tris-HCl, pH 7.4), FAD, and a reducing agent such as NADPH or NADH.[25]

-

Add the substrate, radiolabeled or unlabeled 2,3-oxidosqualene.

3. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

4. Reaction Termination and Extraction:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) and an organic solvent (e.g., hexane).

-

Extract the lipids into the organic phase.

5. Analysis:

-

Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

If using a radiolabeled substrate, quantify the formation of 2,3;22,23-diepoxysqualene by autoradiography or scintillation counting of the corresponding spot/peak.

-

For unlabeled substrates, the product can be identified and quantified by GC-MS or LC-MS after derivatization.

In Vitro Assay for Lanosterol Synthase Activity (24,25-Epoxylanosterol Formation)

This protocol is based on established lanosterol synthase assays, adapted for the use of 2,3;22,23-diepoxysqualene as a substrate.

1. Enzyme Preparation:

-

Prepare a microsomal fraction containing lanosterol synthase as described for the squalene epoxidase assay.

2. Reaction Mixture:

-

Combine the microsomal preparation with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add the substrate, radiolabeled or unlabeled 2,3;22,23-diepoxysqualene.

3. Incubation:

-

Incubate the reaction at 37°C for a specified time.

4. Reaction Termination and Extraction:

-

Stop the reaction and extract the lipids as described for the squalene epoxidase assay.

5. Analysis:

-

Separate the lipid extract by TLC or HPLC.

-

Identify and quantify the product, 24,25-epoxylanosterol, using appropriate analytical techniques (autoradiography, scintillation counting, GC-MS, or LC-MS).

In Vitro Assay for CYP46A1-Mediated 24,25-Epoxycholesterol Formation

This protocol is based on assays for cytochrome P450 enzymes.

1. Enzyme Source:

-

Use recombinant human CYP46A1 expressed in a suitable system (e.g., insect cells or E. coli) along with a P450 reductase.

-

Alternatively, use microsomes from cells or tissues known to express CYP46A1 (e.g., brain).

2. Reaction Mixture:

-

In a reaction tube, combine the enzyme source, a buffer (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Add the substrate, desmosterol, solubilized with a carrier such as cyclodextrin.

3. Incubation:

-

Initiate the reaction by adding the NADPH-generating system and incubate at 37°C with shaking.

4. Reaction Termination and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Add an internal standard and extract the lipids.

5. Analysis:

-

Analyze the lipid extract by LC-MS/MS to separate and quantify the product, 24,25-epoxycholesterol.

Experimental Workflows

Conclusion

The 24,25-epoxycholesterol biosynthetic pathway represents a critical regulatory node in cellular lipid metabolism. Its dual origins from the cholesterol synthesis shunt and through the action of CYP46A1 underscore its importance in various physiological contexts. As a potent signaling molecule that modulates the activity of key transcription factors and enzymes, 24,25-EC is an attractive target for therapeutic intervention in diseases characterized by dysregulated cholesterol homeostasis. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricacies of this pathway and its role in health and disease.

References

- 1. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24(S),25-Epoxycholesterol, Endogenous cholesterol metabolite (CAS 77058-74-3) | Abcam [abcam.com]

- 5. Epoxidation of 2,3-oxidosqualene to 2,3;22,23-squalene dioxide by squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crucial step in cholesterol homeostasis: sterols promote binding of SCAP to INSIG-1, a membrane protein that facilitates retention of SREBPs in ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. 24,25-Epoxysterol metabolism in cultured mammalian cells and repression of 3-hydroxy-3-methylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxysterols in the brain of the cholesterol 24-hydroxylase knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dual functions of Insig proteins in cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 22. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The endogenous regulator 24(S),25-epoxycholesterol inhibits cholesterol synthesis at DHCR24 (Seladin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoxycholesterols: Endogenous Signaling Molecules at the Crossroads of Metabolism and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxycholesterols, a class of oxysterols derived from the epoxidation of cholesterol or its precursors, are emerging as critical endogenous signaling molecules. Far from being mere metabolic intermediates, these lipids actively participate in the regulation of complex signaling pathways, influencing cholesterol homeostasis, immune responses, and developmental processes. Their discovery and characterization have opened new avenues for understanding the intricate interplay between lipid metabolism and cellular signaling, offering novel therapeutic targets for a range of diseases, including metabolic disorders, atherosclerosis, and cancer.

This technical guide provides a comprehensive overview of the current knowledge on epoxycholesterols as signaling molecules. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their signaling mechanisms, quantitative biochemical data, and the experimental protocols essential for their study.

Key Epoxycholesterol Signaling Molecules

Two of the most extensively studied epoxycholesterols are 24(S),25-epoxycholesterol (24,25-EC) and 5α,6α-epoxycholesterol (5,6-EC). These molecules are not functionally redundant and exhibit distinct roles in cellular signaling, primarily through their interaction with nuclear receptors and components of developmental pathways.

Signaling Pathways Modulated by Epoxycholesterols

Liver X Receptor (LXR) Signaling

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[1] Upon activation by oxysterol ligands, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1][2] This transcriptional activation plays a pivotal role in cholesterol efflux, transport, and metabolism.[1][2]

Both 24,25-EC and 5,6-EC are potent endogenous ligands for LXRs.[2][3] 24,25-EC, synthesized in a shunt of the mevalonate (B85504) pathway, acts as a key regulator of cholesterol homeostasis by activating LXR target genes involved in cholesterol export, such as ABCA1 and ABCG1, while simultaneously suppressing cholesterol synthesis by inhibiting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[3][4]

5,6-EC has been identified as one of the most potent natural LXRα ligands.[5][6] Its interaction with LXR is complex, exhibiting cell- and gene-specific agonist, antagonist, and inverse agonist activities.[5][6] This context-dependent modulation suggests a nuanced role for 5,6-EC in regulating LXR-mediated gene expression.

Hedgehog (Hh) Signaling

The Hedgehog (Hh) signaling pathway is fundamental for embryonic development and tissue homeostasis.[7] The G protein-coupled receptor (GPCR)-like protein Smoothened (SMO) is a key component of this pathway.[8] In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity.[9]

Recent studies have revealed a critical role for sterols in the activation of SMO. Oxysterols, and potentially cholesterol itself, can bind to the extracellular cysteine-rich domain (CRD) of SMO, leading to its activation.[1][4] While 20(S)-hydroxycholesterol has been identified as a potent SMO agonist, the precise endogenous sterol ligand that regulates SMO in all physiological contexts is still a subject of active research. The ability of epoxycholesterols to modulate SMO activity directly is an area requiring further investigation, but their structural similarity to other SMO-activating sterols suggests they may play a role.

G Protein-Coupled Receptors (GPCRs)

Cholesterol is a well-established modulator of GPCR structure and function, often binding to specific sites on the transmembrane helices of these receptors.[10][11] These interactions can influence receptor stability, conformation, and signaling.[10] While there is currently no direct evidence for specific high-affinity binding of epoxycholesterols to a particular GPCR in a manner analogous to a ligand, their structural similarity to cholesterol suggests they could also modulate GPCR function. This remains an exciting and underexplored area of research.

Quantitative Data on this compound-Receptor Interactions

The following table summarizes key quantitative data for the interaction of epoxycholesterols with LXRs.

| This compound | Receptor | Assay Type | Parameter | Value | Reference |

| 5α,6α-epoxycholesterol (5,6-EC) | LXRα | Radiolabeled Ligand Displacement | EC50 | 76 nM | [5][6] |

| 5α,6α-epoxycholesterol (5,6-EC) | LXRα & LXRβ | Multiplexed LXR-Cofactor Peptide Interaction | EC50 | ~2 µM | [5][12] |

Experimental Protocols

A diverse array of experimental techniques is employed to study the synthesis, quantification, and biological activity of epoxycholesterols.

Synthesis of Epoxycholesterols

The endogenous synthesis of 24(S),25-epoxycholesterol occurs as a shunt in the mevalonate pathway.[3] This pathway can be manipulated experimentally to study the effects of endogenous 24,25-EC.[4]

For in vitro studies, stereoselective chemical synthesis methods have been developed to produce gram quantities of epoxycholesterols.

Quantification of Epoxycholesterols

Accurate quantification of epoxycholesterols in biological samples is crucial. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method.[13]

GC-MS Protocol for this compound Quantification in Serum:

-

Sample Preparation:

-

Derivatization:

-

Dissolve the dried extract in pyridine (B92270) and add a silylating agent (e.g., MSTFA).[15]

-

Incubate at 80°C to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable for GC analysis.[15]

-

-

GC-MS Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of the this compound of interest and the internal standard.

-

Calculate the concentration of the endogenous this compound in the sample based on the peak area ratio relative to the internal standard.

-

Ligand Binding Assays

Radiolabeled Ligand Displacement Assay for LXR:

This assay determines the affinity of an unlabeled ligand (e.g., an this compound) by measuring its ability to compete with a radiolabeled LXR ligand.

-

Preparation:

-

Prepare membrane fractions or purified LXR protein.

-

Prepare a solution of a radiolabeled LXR agonist (e.g., [³H]T0901317) at a concentration near its Kd.

-

Prepare serial dilutions of the unlabeled test compound (this compound).

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Plot the percentage of specific binding against the concentration of the unlabeled ligand.

-

Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Reporter Gene Assays

Luciferase Reporter Assay for LXR Activation:

This cell-based assay measures the ability of a compound to activate LXR-mediated transcription.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a macrophage cell line).[5]

-

Co-transfect the cells with:

-

An expression vector for LXR.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an LXRE.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

-

Treatment:

-

After transfection, treat the cells with various concentrations of the test this compound or a known LXR agonist (positive control).

-

-

Cell Lysis and Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the fold induction of luciferase activity relative to a vehicle control against the concentration of the test compound to determine the EC50 for transcriptional activation.

-

Future Directions and Therapeutic Implications

The study of epoxycholesterols as signaling molecules is a rapidly evolving field. Key areas for future research include:

-

Deorphanizing this compound Receptors: While the interaction with LXRs is well-established, identifying other potential receptors, including specific GPCRs, will be crucial.

-

Elucidating Context-Dependent Activities: Understanding the molecular mechanisms that dictate the agonist versus antagonist activity of molecules like 5,6-EC is a high priority.

-

In Vivo Roles: Translating the findings from in vitro studies to in vivo physiological and pathophysiological models is essential to fully grasp their importance.

-

Therapeutic Targeting: The enzymes responsible for the synthesis and metabolism of epoxycholesterols, as well as their receptors, represent promising targets for the development of novel therapeutics for metabolic and inflammatory diseases. For example, partial inhibition of oxidosqualene cyclase to increase endogenous 24,25-EC levels has been proposed as a strategy to combat atherosclerosis.[16]

Conclusion

Epoxycholesterols are now recognized as integral players in the landscape of cellular signaling. Their ability to act as endogenous ligands for nuclear receptors and potentially other signaling proteins places them at a critical nexus between lipid metabolism and the control of gene expression. A thorough understanding of their biochemistry, signaling pathways, and the experimental tools used for their investigation, as outlined in this guide, is paramount for advancing our knowledge and harnessing their therapeutic potential. The continued exploration of this fascinating class of molecules promises to yield further insights into cellular regulation and new strategies for disease intervention.

References

- 1. Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved thin-layer chromatographic method for the separation of cholesterol, egg phosphatidylcholine, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of G protein coupled receptors and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interplay of Patched, Smoothened and cholesterol in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predictable cholesterol binding sites in GPCRs lack consensus motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. assaygenie.com [assaygenie.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]

- 16. Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response [escholarship.org]

The Discovery of Epoxycholesterols in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxycholesterols are oxidized derivatives of cholesterol that have emerged as critical signaling molecules in a variety of physiological and pathophysiological processes. Unlike other oxysterols, which are often products of cholesterol catabolism, certain epoxycholesterols are synthesized through specific enzymatic pathways and have been identified as key regulators of lipid metabolism, inflammation, and cellular differentiation. This technical guide provides an in-depth overview of the initial discovery of two major epoxycholesterols, 24(S),25-epoxycholesterol and 5,6-epoxycholesterol (B1239861), in mammalian tissues. It details the seminal experimental protocols that led to their identification, presents quantitative data on their tissue distribution, and illustrates their primary signaling pathways.

The Discovery of 24(S),25-Epoxycholesterol

The first identification of 24(S),25-epoxycholesterol (24,25-EC) as a natural product of mammalian biosynthesis was a landmark discovery that opened new avenues in understanding cholesterol homeostasis.

Initial Discovery and Key Researchers:

In 1981, Nelson, Steckbeck, and Spencer reported the biosynthesis of 24,25-EC from a squalene-derived precursor in a rat liver homogenate system.[1][2][3][4] Their work demonstrated that 24,25-EC is not a random oxidation product but is formed in a specific shunt of the cholesterol biosynthesis pathway.[2]

Experimental Protocol for the Initial Discovery of 24(S),25-Epoxycholesterol:

The researchers utilized a cell-free system from rat liver to trace the metabolic fate of radiolabeled precursors. The key steps of their protocol were as follows:

-

Preparation of Radiolabeled Precursor: [3H]Squalene 2,3(S);22(S),23-dioxide was synthesized by incubating [3H]mevalonate with an S10 rat liver homogenate in the presence of an inhibitor of oxidosqualene cyclase. This allowed the accumulation of the radiolabeled squalene (B77637) dioxide.[1]

-

Incubation with Liver Homogenate: The prepared [3H]squalene 2,3(S);22(S),23-dioxide was then incubated aerobically with a fresh S10 rat liver homogenate, which contains the necessary enzymes for sterol synthesis.[1]

-

Lipid Extraction: After incubation, the total lipids were extracted from the homogenate using a solvent mixture, typically chloroform/methanol.

-

Chromatographic Separation: The lipid extract was subjected to thin-layer chromatography (TLC) to separate the different sterol fractions.

-

Identification and Confirmation: The band corresponding to the expected mobility of 24,25-EC was scraped from the TLC plate and the radioactivity was measured. To confirm its identity, the product was subjected to further chemical modifications:

-

Recrystallization to Constant Specific Activity: Both the reduced and benzoylated derivatives were mixed with authentic, non-radiolabeled standards and repeatedly recrystallized. The specific activity (radioactivity per unit mass) of the crystals was measured after each recrystallization. Constant specific activity after several crystallizations confirmed the identity of the biosynthesized product.[1]

The Discovery of 5,6-Epoxycholesterol

The discovery of 5,6-epoxycholesterol (5,6-EC) in mammalian tissues has a more complex history, as it is a major product of cholesterol autoxidation. Its presence in tissues was recognized by researchers including Leland L. Smith, who extensively studied cholesterol oxidation products.

Initial Identification:

Unlike the specific biosynthetic pathway of 24,25-EC, 5,6-EC (existing as α and β diastereomers) is formed through the reaction of cholesterol with reactive oxygen species.[5][6] Its presence in various tissues, particularly in those with high oxidative stress such as atherosclerotic plaques and breast fluid, has been documented.[7][8]

Experimental Protocol for the Identification and Quantification of 5,6-Epoxycholesterol:

The analytical methods developed for oxysterols, including 5,6-EC, have evolved over time. Early methods relied on a combination of chromatography and mass spectrometry.

-

Tissue Homogenization and Lipid Extraction: Tissues are homogenized, and total lipids are extracted, often using the Bligh and Dyer method.[9][10]

-

Saponification: To hydrolyze cholesterol esters and enrich for free sterols, the lipid extract is saponified using a strong base.

-

Solid-Phase Extraction (SPE): The non-saponifiable lipids are then passed through a solid-phase extraction column to separate the oxysterols from the much more abundant cholesterol.

-

Derivatization: To improve their volatility and chromatographic properties for gas chromatography (GC) analysis, the hydroxyl groups of the oxysterols are derivatized, typically by converting them to trimethylsilyl (B98337) (TMS) ethers.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized oxysterols are then separated and identified using GC-MS. Selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity for the target molecules.[8][11] The use of stable isotope-labeled internal standards (e.g., deuterium-labeled 5,6-EC) is crucial for accurate quantification.[8][11]

Quantitative Data on Epoxycholesterol Levels in Mammalian Tissues

The concentrations of epoxycholesterols vary significantly between different tissues and physiological states. The following tables summarize some of the reported quantitative data.

Table 1: Quantitative Levels of 24(S),25-Epoxycholesterol in Mammalian Tissues

| Tissue | Species | Concentration | Reference |

| Brain | Mouse (adult) | 0.4-1.4 µg/g wet weight | [12] |

| Brain | Rat (adult) | ~0.53 µg/g wet weight | [12] |

| Liver | Human | ~10-3 relative to cholesterol | [2] |

| Macrophages | Mouse | Synthesis significantly increased by OSC inhibitors | [13] |

Table 2: Quantitative Levels of 5,6-Epoxycholesterol in Mammalian Tissues

| Tissue/Fluid | Species | Condition | Concentration | Reference |

| Nipple Aspirates | Human | Normal | Variable | [8] |

| Atherosclerotic Lesions | Human | Advanced | Present | [14] |

| Breast Cancer Cells | Human | Tamoxifen-treated | Accumulates |

Signaling Pathways of Epoxycholesterols

Both 24,25-EC and 5,6-EC exert their biological effects primarily through the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and lipid metabolism.[7][15][16]

24(S),25-Epoxycholesterol Signaling Pathway:

24,25-EC is a potent endogenous ligand for both LXRα and LXRβ.[15][16][17] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of target genes.

5,6-Epoxycholesterol Signaling and Metabolism:

5,6-EC is also an endogenous ligand for LXRs, although its effects can be context-dependent, exhibiting agonist, antagonist, or inverse agonist activities.[7][18] A key metabolic pathway for 5,6-EC is its hydration to cholestane-3β,5α,6β-triol by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH).[5][6][19][20]

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of epoxycholesterols in mammalian tissues.

Workflow for 24(S),25-Epoxycholesterol Analysis:

Workflow for 5,6-Epoxycholesterol Analysis:

Conclusion

The discovery of epoxycholesterols in mammalian tissues has significantly advanced our understanding of cholesterol metabolism and its role in cellular signaling. The pioneering work of researchers in the late 20th century laid the foundation for the now burgeoning field of oxysterol biology. The detailed experimental protocols and analytical methods developed for their identification and quantification continue to be refined, enabling a deeper exploration of their physiological and pathological roles. For researchers and professionals in drug development, a thorough understanding of the biosynthesis, metabolism, and signaling of these potent molecules is essential for identifying novel therapeutic targets for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

References

- 1. Biosynthesis of 24,25-epoxycholesterol from squalene 2,3;22,23-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases [pubmed.ncbi.nlm.nih.gov]

- 6. crct-inserm.fr [crct-inserm.fr]

- 7. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Research Portal [scholarship.miami.edu]

- 11. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liver X Receptors, LXRs - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]

- 20. Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoxycholesterol Metabolism in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of epoxycholesterols, a class of cholesterol oxidation products, represents a critical and targetable axis in cancer biology. In normal mammalian tissues, cholesterol-5,6-epoxides (5,6-ECs) are converted into the tumor suppressor metabolite, dendrogenin A (DDA). Conversely, a metabolic shift in cancer cells redirects this pathway towards the production of the oncometabolite 6-oxo-cholestan-3β,5α-diol (oncosterone), which promotes tumor growth and progression. This guide provides an in-depth technical overview of the core metabolic pathways, key enzymatic players, and associated signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this promising area of cancer metabolism.

Core Metabolic Pathways of Epoxycholesterols

In mammalian cells, cholesterol can undergo epoxidation at the 5,6-double bond, either through enzymatic action by cytochrome P450 enzymes or via non-enzymatic auto-oxidation, to form 5,6α-epoxycholesterol (5,6α-EC) and 5,6β-epoxycholesterol (5,6β-EC)[1]. The metabolic fate of these epoxides diverges significantly between normal and cancerous tissues, representing a key metabolic vulnerability in cancer[2].

In Normal Tissues:

In healthy cells, 5,6α-EC is conjugated with histamine (B1213489) by an yet to be fully characterized enzyme, to produce dendrogenin A (DDA)[3]. DDA functions as a tumor suppressor, promoting cell differentiation and maintaining tissue integrity[3][4].

In Cancer Cells:

Cancer cells exhibit a distinct metabolic reprogramming where 5,6-ECs are primarily metabolized into the oncometabolite oncosterone. This transformation occurs in a two-step enzymatic process:

-

Hydration by Cholesterol Epoxide Hydrolase (ChEH): The epoxide ring of both 5,6α-EC and 5,6β-EC is hydrolyzed by Cholesterol Epoxide Hydrolase (ChEH) to form cholestane-3β,5α,6β-triol (CT)[4][5]. ChEH itself is a hetero-oligomeric complex composed of 3β-hydroxysterol-Δ(8)-Δ(7)-isomerase (D8D7I) and 3β-hydroxysterol-Δ(7)-reductase (DHCR7)[5].

-

Oxidation by 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2): The resulting CT is then oxidized by 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2) to yield oncosterone[4][6]. Oncosterone has been shown to promote the proliferation and invasiveness of breast cancer cells both in vitro and in vivo[6].

This metabolic switch from the production of a tumor suppressor (DDA) to an oncometabolite (oncosterone) is a hallmark of epoxycholesterol metabolism in cancer[2].

Key Signaling Pathways

The biological effects of this compound metabolites are mediated through their interaction with specific nuclear receptors, primarily the Liver X Receptors (LXRs) and the Glucocorticoid Receptor (GR).

-

Liver X Receptors (LXRs): 5,6-ECs are known ligands for LXRs (LXRα and LXRβ), which are ligand-activated transcription factors that play a crucial role in cholesterol homeostasis and inflammation[4]. The activation of LXRs by 5,6-ECs can have context-dependent effects on cancer cells. For instance, tamoxifen (B1202), a breast cancer therapeutic, leads to the accumulation of 5,6-ECs, which in turn modulate LXRβ activity, contributing to the drug's anticancer effects[7][8]. Dendrogenin A also acts as a modulator of LXR, inducing lethal autophagy in cancer cells[9].

-

Glucocorticoid Receptor (GR): The oncometabolite oncosterone exerts its pro-tumorigenic effects by binding to and activating the Glucocorticoid Receptor[2][4]. This activation promotes cancer cell proliferation and tumor growth, independent of the estrogen receptor α (ERα) status in breast cancer[4].

The interplay between these metabolites and their respective nuclear receptors represents a key signaling hub that dictates the ultimate cellular response to this compound metabolism.

Quantitative Data

The following table summarizes key quantitative data related to this compound metabolism in cancer cells.

| Parameter | Value | Cell/Tissue Type | Reference |

| Dendrogenin A (DDA) Levels | |||

| Normal Human Breast Tissue | 5-fold higher than tumor | Human | |

| Mouse Brain | 46 ± 7 ng/g of tissue | Mouse | |

| Mouse Liver | 263 ± 49 ng/g of tissue | Mouse | |

| Human Spleen | 66 ± 9 ng/g of tissue | Human | |

| Cancer Cell Lines (various) | Undetectable | Human | |

| Oncosterone Activity | |||

| Proliferation of breast cancer cells | Promotes | Human | |

| Invasiveness of breast cancer cells | Promotes | Human | |

| Cholestane-3β,5α,6β-triol (CT) Activity | |||

| IC50 for Prostate Cancer Cells (LNCaP, DU-145, PC-3) | 10-40 µM (induces G1 arrest) | Human | |

| IC50 for Prostate Cancer Cells (LNCaP, DU-145, PC-3) | 20-40 µM (induces apoptosis) | Human |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound metabolites on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound metabolite (e.g., 5,6α-EC, 5,6β-EC, oncosterone, CT) dissolved in a suitable solvent (e.g., ethanol, DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound metabolite in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantification of Epoxycholesterols by GC/MS

This protocol outlines the general steps for the quantification of epoxycholesterols and their metabolites in biological samples.

Materials:

-

Biological sample (e.g., cell lysate, plasma, tissue homogenate)

-

Internal standards (deuterated analogs of the oxysterols of interest)

-

Solvents for extraction (e.g., hexane, isopropanol, chloroform)

-

Solid Phase Extraction (SPE) cartridges for pre-purification

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Gas chromatograph coupled to a mass spectrometer (GC/MS)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples or lyse cells.

-

Add a known amount of the deuterated internal standards to each sample.

-

Extract lipids using an appropriate solvent system (e.g., Folch extraction with chloroform/methanol).

-

-

Saponification (Optional):

-

To measure total (free and esterified) oxysterols, perform alkaline saponification to hydrolyze cholesteryl esters.

-

-

Solid Phase Extraction (SPE):

-

Purify the lipid extract using SPE to remove interfering substances.

-

-

Derivatization:

-

Evaporate the solvent and derivatize the oxysterols to their trimethylsilyl (B98337) (TMS) ethers. This step increases their volatility and stability for GC analysis.

-

-

GC/MS Analysis:

-

Inject the derivatized sample into the GC/MS system.

-

Separate the different oxysterols based on their retention times on the GC column.

-

Detect and quantify the oxysterols using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of each compound and its deuterated internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known amounts of authentic standards and their corresponding deuterated internal standards.

-

Calculate the concentration of each oxysterol in the sample based on the ratio of the peak area of the endogenous compound to its deuterated internal standard.

-

LXR Luciferase Reporter Assay

This assay is used to determine if an this compound metabolite can activate or inhibit LXR-mediated transcription.

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

LXR expression vector

-

RXR expression vector

-

An LXR-responsive element (LXRE)-luciferase reporter plasmid

-

A co-transfected control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Test compound (this compound metabolite)

-

Known LXR agonist (e.g., T0901317, GW3965) for antagonist assays

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells into a 96-well plate.

-

Co-transfect the cells with the LXR and RXR expression vectors, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the transfection medium with fresh medium containing the test compound at various concentrations.

-

For antagonist assays, treat the cells with a known LXR agonist in the presence or absence of the test compound.

-

-

Incubation:

-

Incubate the cells for 24-48 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity (from the LXRE reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in luciferase activity relative to the vehicle control to determine agonist activity.

-

For antagonist assays, calculate the percent inhibition of the agonist-induced luciferase activity to determine the IC50 value.

-

Visualizations

Diagram 1: this compound Metabolism in Cancer vs. Normal Cells

Caption: Divergent metabolic fates of epoxycholesterols in normal versus cancer cells.

Diagram 2: Signaling Pathways of this compound Metabolites in Cancer

Caption: Signaling cascades initiated by this compound metabolites in cancer cells.

Conclusion

The metabolic conversion of epoxycholesterols presents a fascinating example of metabolic reprogramming in cancer, with a clear switch from the production of a tumor-suppressive metabolite to an oncometabolite. This pathway and its associated signaling networks offer a rich landscape for the discovery of novel diagnostic biomarkers and the development of targeted therapeutic strategies. Further elucidation of the enzymes involved, particularly the DDA synthase, and a deeper understanding of the context-dependent roles of LXR and GR activation will be crucial in translating these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dendrogenin A: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dendrogenin A arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of tamoxifen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physiological Relevance of Circulating Epoxycholesterols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxycholesterols are a class of oxysterols, which are oxidized derivatives of cholesterol, that play multifaceted roles in human physiology and pathophysiology. Unlike other oxysterols formed from the oxidation of mature cholesterol, some epoxycholesterols, such as 24(S),25-epoxycholesterol, are synthesized in a shunt of the mevalonate (B85504) pathway. Circulating epoxycholesterols, including 5α,6α-epoxycholesterol, 5β,6β-epoxycholesterol, and 24(S),25-epoxycholesterol, act as key signaling molecules. They are particularly recognized as modulators of the Liver X Receptor (LXR) and as regulators of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, both of which are central to maintaining cholesterol homeostasis. Dysregulation of epoxycholesterol levels has been implicated in a range of diseases, including cardiovascular disorders, various cancers, and inflammatory conditions, highlighting their potential as both biomarkers and therapeutic targets. This guide provides a comprehensive overview of the biosynthesis, signaling pathways, physiological relevance, and analytical methodologies related to circulating epoxycholesterols.

Biosynthesis and Metabolism

The formation and metabolic fate of epoxycholesterols are crucial to their biological activity. The two primary classes, 24(S),25-epoxycholesterol and 5,6-epoxycholesterols, have distinct origins and metabolic pathways.